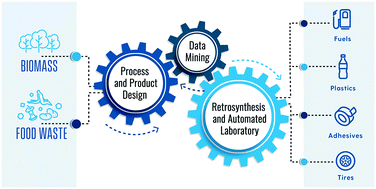Accelerating manufacturing for biomass conversion via integrated process and bench digitalization: a perspective
Reaction Chemistry & Engineering Pub Date: 2022-01-25 DOI: 10.1039/D1RE00560J
Abstract
We present a perspective for accelerating biomass manufacturing via digitalization. We summarize the challenges for manufacturing and identify areas where digitalization can help. A profound potential in using lignocellulosic biomass and renewable feedstocks, in general, is to produce new molecules and products with unmatched properties that have no analog in traditional refineries. Discovering such performance-advantaged molecules and the paths and processes to make them rapidly and systematically can transform manufacturing practices. We discuss retrosynthetic approaches, text mining, natural language processing, and modern machine learning methods to enable digitalization. Laboratory and multiscale computation automation via active learning are crucial to complement existing literature and expedite discovery and valuable data collection without a human in the loop. Such data can help process simulation and optimization select the most promising processes and molecules according to economic, environmental, and societal metrics. We propose the close integration between bench and process scale models and data to exploit the low dimensionality of the data and transform the manufacturing for renewable feedstocks.


Recommended Literature
- [1] Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS
- [2] Dual-functional semiconductor-decorated upconversion hollow spheres for high efficiency dye-sensitized solar cells†
- [3] A double sandwich silver(I) polymer with 1,1′-bis(diethyldithiocarbamate)-ferrocene
- [4] A study on the technical improvement and the crystalline quality optimization of columnar β-Ga2O3 crystal growth by an EFG method
- [5] Front cover
- [6] A highly active and stable 3D dandelion spore-structured self-supporting Ir-based electrocatalyst for proton exchange membrane water electrolysis fabricated using structural reconstruction†
- [7] Molten salts as a reusable medium for the preparation of heterocyclic compounds
- [8] Notices
- [9] Soft-template synthesis of nitrogen-doped carbon nanodots: tunable visible-light photoluminescence and phosphor-based light-emitting diodes†
- [10] The structure and synthesis of (+)-obliquin










